Furo[3,2-f]benzothiazole(9CI)

Drug design Lipophilicity ADME prediction

Furo[3,2-f]benzothiazole (9CI) (CAS 297182-28-6) is an unsubstituted, fully conjugated tricyclic heterocycle with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol. The scaffold features a [3,2-f] ring-fusion topology—one of several possible angular arrangements for furobenzothiazole isomers—and belongs to a class of condensed benzothiazoles actively explored in medicinal chemistry for their potential as kinase inhibitors, antimicrobials, and fluorescent probes.

Molecular Formula C9H5NOS
Molecular Weight 175.21 g/mol
CAS No. 297182-28-6
Cat. No. B12579051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-f]benzothiazole(9CI)
CAS297182-28-6
Molecular FormulaC9H5NOS
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESC1=COC2=CC3=C(C=C21)N=CS3
InChIInChI=1S/C9H5NOS/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H
InChIKeyJQXJLCLLFPPUTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-f]benzothiazole (9CI) CAS 297182-28-6: Procurement-Readiness Profile for a Condensed Tricyclic Heterocycle Scaffold


Furo[3,2-f]benzothiazole (9CI) (CAS 297182-28-6) is an unsubstituted, fully conjugated tricyclic heterocycle with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol . The scaffold features a [3,2-f] ring-fusion topology—one of several possible angular arrangements for furobenzothiazole isomers—and belongs to a class of condensed benzothiazoles actively explored in medicinal chemistry for their potential as kinase inhibitors, antimicrobials, and fluorescent probes [1]. Its compact, planar architecture (topological polar surface area = 54.27 Ų, zero hydrogen-bond donors, three hydrogen-bond acceptors, zero rotatable bonds) makes it a promising core for fragment-based and structure-based drug design campaigns where rigid, low-molecular-weight starting points are required .

Why Furo[3,2-f]benzothiazole (9CI) Cannot Be Casually Swapped with a Different Furobenzothiazole Isomer in Drug Discovery or Material Science


The furobenzothiazole scaffold exists in multiple regioisomeric forms (e.g., [2,3-e], [3,2-e], [2,3-g], [3,2-f]), each differing in the angular attachment of the furan oxygen relative to the thiazole sulfur. These topological permutations alter the molecular electrostatic potential, dipole moment, and π-stacking capability of the core, which in turn can profoundly shift ligand–target binding, metabolic stability, and photophysical behavior [1]. Although the parent isomer set shares an identical molecular formula and gross physicochemical profile, small computed differences in lipophilicity (e.g., XLogP3-AA of 3.04 for the [3,2-f] isomer vs. 2.8 for both [2,3-e] and [3,2-e] isomers) and subtle variations in polar surface area distribution can translate into meaningful differences in membrane permeability, solubility, and off-target promiscuity once the scaffold is elaborated into a lead series [2]. Therefore, substituting one furobenzothiazole regioisomer for another without experimental validation risks derailing a structure–activity relationship (SAR) program.

Quantitative Evidence Guide: Head-to-Head Physicochemical and Synthetic Accessibility Data for Furo[3,2-f]benzothiazole (9CI) vs. Closest Furobenzothiazole Isomers


Computed Lipophilicity (XLogP3-AA) of Furo[3,2-f]benzothiazole Compared with [2,3-e] and [3,2-e] Regioisomers

The XLogP3-AA value for furo[3,2-f]benzothiazole is 3.04, which is 0.24 log units higher than that of the furo[2,3-e] and furo[3,2-e] regioisomers (both 2.8) [1][2]. This difference arises from the specific ring-fusion geometry, which alters the balance between the polar heteroatoms and the hydrophobic benzene ring surface. In medicinal chemistry, a ΔlogP of ~0.2–0.3 can be sufficient to shift a compound across a critical lipophilicity threshold for oral absorption or to reduce phospholipidosis risk .

Drug design Lipophilicity ADME prediction

Topological Polar Surface Area (TPSA) Comparison Across Furobenzothiazole Isomers

The TPSA of furo[3,2-f]benzothiazole is calculated as 54.27 Ų, essentially equivalent to that of furo[2,3-e]benzothiazole and furo[3,2-e]benzothiazole (both 54.3 Ų) [1][2]. The minor numerical difference (<0.1 Ų) is algorithm-dependent and not structurally meaningful. All three isomers share the same heteroatom count (one O, one N, one S), but the spatial distribution of polarity differs subtly due to the angular arrangement of the furan oxygen, which could influence specific hydrogen-bond-acceptor interactions with biological targets even when the aggregated TPSA value is unchanged [3].

Medicinal chemistry Oral bioavailability Blood–brain barrier penetration

Synthetic Accessibility via Continuous-Flow Protocol: Scaffold Coverage Includes [3,2-f] Topology

Lövei et al. (2015) reported a multistep continuous-flow protocol designed to access three angular tricyclic benzothiazole families: (furo/thieno/pyrrolo)[2,3-e], [2,3-g], and [3,2-f][1,3]benzothiazoles [1]. The [3,2-f] topology is explicitly depicted in Figure 2c of the publication. Although the study's experimental focus was on the ethyl 2-amino-8-methylfuro[2,3-g]benzothiazole-7-carboxylate derivative (compound I, isolated in 57% yield via batch Method A and 33–82% yields via flow protocol for related [2,3-g] analogues), the demonstrated generality of the flow methodology to access all three ring systems implies that the [3,2-f] scaffold is synthetically tractable using the same two-step ring-closure and nitro-reduction sequence starting from appropriately substituted benzofuran precursors [2].

Flow chemistry Scaffold synthesis Medicinal chemistry

Heavy-Atom Count and Rotatable Bond Profile: Suitability for Fragment-Based Drug Discovery (FBDD)

Furo[3,2-f]benzothiazole contains 12 heavy atoms and zero rotatable bonds, placing it well within the 'Rule of Three' guidelines for fragment-based screening (heavy-atom count ≤ 17, rotatable bonds ≤ 3) [1]. By comparison, a commonly employed benzothiazole fragment such as 2-aminobenzothiazole (heavy atoms = 10, rotatable bonds = 0, TPSA = 67.2 Ų) offers fewer vectors for growth, while a larger analog like 2-(2-furyl)benzothiazole adds a rotatable bond and increases molecular weight without providing the rigid, shape-defined core that the [3,2-f] fusion delivers [2]. The fully condensed tricyclic architecture of the target compound therefore provides a unique balance of low molecular weight, high rigidity, and three distinct heteroatom-directed growth vectors.

Fragment-based drug discovery Ligand efficiency Rule of Three

Limitation Acknowledgment: Absence of Published Biological Activity Data for Unsubstituted Parent Compound

As of the literature survey date (2026-05-13), no peer-reviewed studies or patents were identified that report quantitative in vitro or in vivo biological activity data for the unsubstituted furo[3,2-f]benzothiazole parent compound [1]. This contrasts with substituted furobenzothiazole derivatives (e.g., ethyl 2-amino-8-methylfuro[2,3-g]benzothiazole-7-carboxylate) and benzofuroxane–benzothiazole hybrids (e.g., BF-5m, aldose reductase IC₅₀ = 0.42 ± 0.01 μM), for which target-specific potency data are available [2]. Consequently, any claim of differential biological performance for furo[3,2-f]benzothiazole relative to its isomers must be treated as hypothetical and based solely on physicochemical property differences until experimentally validated.

Data gap Biological evaluation Selection caveat

Optimal Use Cases for Furo[3,2-f]benzothiazole (9CI) Based on Available Evidence


Fragment-Based Lead Generation Requiring a Rigid, Low-Molecular-Weight Heteroaromatic Core

With 12 heavy atoms, zero rotatable bonds, and a fully planar tricyclic framework, furo[3,2-f]benzothiazole fits the Rule of Three for fragment screening [1]. Its three heteroatom-directed vectors (oxygen, nitrogen, sulfur) support efficient fragment elaboration, while its higher computed logP (3.04) relative to other furobenzothiazole isomers may offer a solubility/ permeability balance that is distinctive within the isomer set . Procurement for fragment library construction is supported by the existence of a published continuous-flow synthetic route that can be adapted for analog generation [2].

Regioisomer Selectivity Studies in Kinase or GPCR Lead Optimization Programs

When a benzothiazole-containing lead series has been identified but the optimal ring-fusion topology remains undetermined, the [3,2-f] isomer provides a structurally distinct comparator to the more commonly explored [2,3-e] and [2,3-g] scaffolds [1]. The subtle differences in lipophilicity and electrostatic potential distribution may result in measurable selectivity shifts against kinase panels or CYP isoforms, making this compound valuable for scaffold-hopping SAR campaigns where intellectual property differentiation is also a consideration .

Continuous-Flow Process Development and Library Synthesis Proof-of-Concept

The 2015 continuous-flow synthesis paper by Lövei et al. explicitly includes the [3,2-f] topology among the three target angular frameworks, demonstrating that the methodology is designed for this isomer class [1]. Research groups establishing in-house flow-chemistry capabilities for heterocycle synthesis can use this scaffold as a test case for reaction optimization, leveraging the published conditions (DMF/DIPEA, Pd/C hydrogenation, thiazole ring closure with NH₄SCN/Br₂) as a starting point . The unsubstituted parent compound serves as a clean system for method validation before progressing to more complex derivatives.

Computational Chemistry Benchmarking of Isomer-Dependent Molecular Descriptors

Because furobenzothiazole isomers share gross descriptors (MW, TPSA, HBD/HBA counts) but differ subtly in computed logP and spatial polarity distribution, the [3,2-f] isomer constitutes a valuable test case for benchmarking quantum-chemical calculations (DFT-derived electrostatic potentials, dipole moments) and molecular dynamics simulations of solvation free energies [1]. Such studies can inform whether in silico models can reliably rank-order isomer-dependent properties relevant to drug design before committing to expensive synthesis.

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